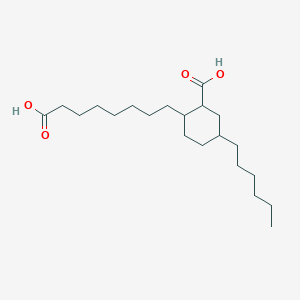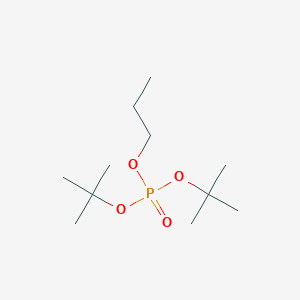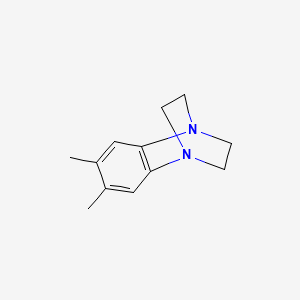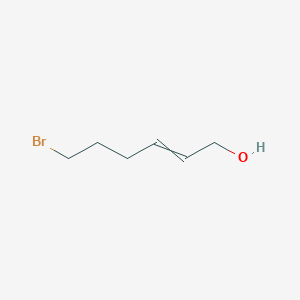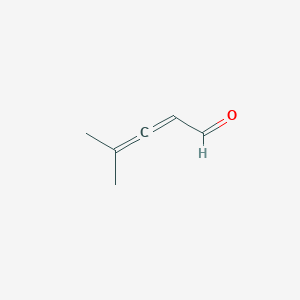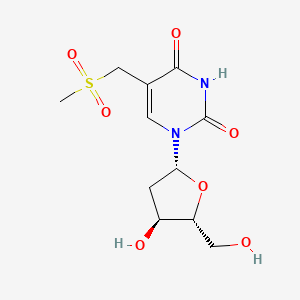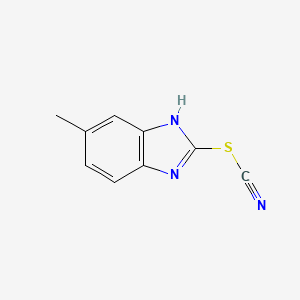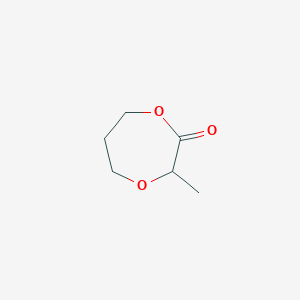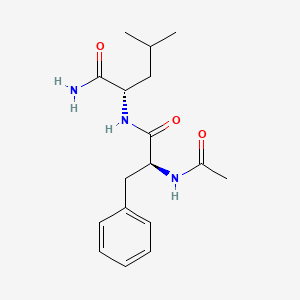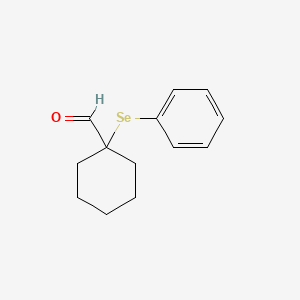
1-(4-Indanyloxy)-3-piperidino-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Indanyloxy)-3-piperidino-2-propanol is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indanyloxy group attached to a piperidino-propanol backbone, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
The synthesis of 1-(4-Indanyloxy)-3-piperidino-2-propanol typically involves several steps, starting with the preparation of the indanyloxy group and its subsequent attachment to the piperidino-propanol backbone. Common synthetic routes include:
Step 1: Preparation of the indanyloxy group through the reaction of indanone with an appropriate alcohol under acidic conditions.
Step 2: Formation of the piperidino-propanol backbone by reacting piperidine with epichlorohydrin.
Step 3: Coupling of the indanyloxy group with the piperidino-propanol backbone using a suitable base, such as sodium hydride, to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(4-Indanyloxy)-3-piperidino-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Bases: Sodium hydride, potassium carbonate.
Major products formed from these reactions depend on the specific conditions and reagents used, but typically include various oxidized or reduced derivatives of the original compound.
科学的研究の応用
1-(4-Indanyloxy)-3-piperidino-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate certain biological pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 1-(4-Indanyloxy)-3-piperidino-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-(4-Indanyloxy)-3-piperidino-2-propanol can be compared with other similar compounds, such as:
1-(4-Indanyloxy)-3-morpholino-2-propanol: Similar structure but with a morpholino group instead of a piperidino group.
1-(4-Indanyloxy)-3-isopropylamino-2-propanol: Features an isopropylamino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
67465-91-2 |
|---|---|
分子式 |
C17H25NO2 |
分子量 |
275.4 g/mol |
IUPAC名 |
1-(2,3-dihydro-1H-inden-4-yloxy)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C17H25NO2/c19-15(12-18-10-2-1-3-11-18)13-20-17-9-5-7-14-6-4-8-16(14)17/h5,7,9,15,19H,1-4,6,8,10-13H2 |
InChIキー |
OSQXNJFIVXOZLL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC(COC2=CC=CC3=C2CCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



